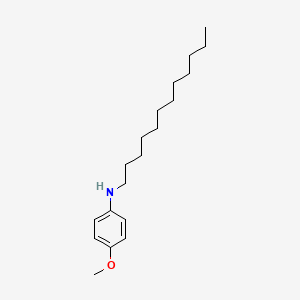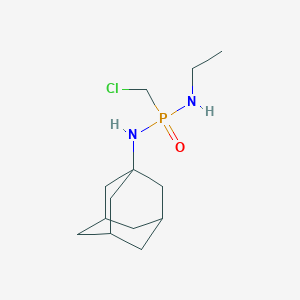
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one is a synthetic organic compound characterized by its unique cyclobutanone structure with tetramethyl and propylimino substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethylcyclobutanone with a propylamine derivative in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutanone derivatives.
科学研究应用
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The cyclobutanone ring provides rigidity, which can influence the binding affinity and specificity of the compound towards its targets.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethylcyclobutanone: Lacks the imino group, making it less reactive in certain chemical reactions.
2,2,4,4-Tetramethyl-3-(methylimino)cyclobutan-1-one: Similar structure but with a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness
2,2,4,4-Tetramethyl-3-(propylimino)cyclobutan-1-one is unique due to the presence of both tetramethyl and propylimino groups, which confer distinct reactivity and potential applications. The combination of these substituents enhances its utility in various chemical transformations and research applications.
属性
CAS 编号 |
54133-32-3 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC 名称 |
2,2,4,4-tetramethyl-3-propyliminocyclobutan-1-one |
InChI |
InChI=1S/C11H19NO/c1-6-7-12-8-10(2,3)9(13)11(8,4)5/h6-7H2,1-5H3 |
InChI 键 |
OHFDHVITKAQPLG-UHFFFAOYSA-N |
规范 SMILES |
CCCN=C1C(C(=O)C1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)







![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)


